4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]amino}-3-nitrobenzoic acid
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Description
“4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]amino}-3-nitrobenzoic acid” is a chemical compound with the molecular formula C17H23NO4 . It is also known by other names such as “4- (1- (tert-butoxycarbonyl)piperidin-4-yl)benzoic acid” and “1-Boc-4- (4-Carboxyphenyl) Piperidine” among others .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass of the molecule is 305.369 Da and the monoisotopic mass is 305.162720 Da .Scientific Research Applications
Molecular Synthesis and Characterization
4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]amino}-3-nitrobenzoic acid plays a crucial role in the synthesis of complex organic compounds. For instance, McMurry et al. (1992) described a method for synthesizing bifunctional tetraaza macrocycles, highlighting the compound's utility in creating poly(amino carboxylate) chelating agents crucial for biomedical applications (McMurry, Brechbiel, Kumar, & Gansow, 1992). Similarly, Wang, Ni, and Shao (2016) synthesized a reversible fluorescent probe incorporating a 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol group, demonstrating its application in cyclic detection of ClO(-)/AA in aqueous solution and living cells (Wang, Ni, & Shao, 2016).
Molecular Assembly and Hydrogen Bonding
Studies on molecular assembly and hydrogen bonding highlight the structural significance of this compound derivatives. Smith and Wermuth (2010) investigated the hydrogen bonding in proton-transfer compounds of isonipecotamide with nitro-substituted benzoic acids, demonstrating the compound's utility in forming hydrogen-bonded structures with potential applications in crystal engineering and drug design (Smith & Wermuth, 2010).
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, the compound has been utilized in the synthesis of novel bioactive molecules. Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda (2013) synthesized natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, showcasing the compound's potential in creating pharmacologically relevant molecules (Maftei et al., 2013).
Supramolecular Chemistry
The ability of this compound derivatives to engage in supramolecular interactions has been explored in various studies. For example, Sahoo, Sankolli, Lee, Raghavan, & Dastidar (2012) discussed the creation of a non-polymeric supramolecular gel with remarkable load-bearing, moldable, and self-healing properties, emphasizing the compound's versatility in supramolecular chemistry applications (Sahoo et al., 2012).
Properties
IUPAC Name |
4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O6/c1-17(2,3)26-16(23)19-8-6-12(7-9-19)18-13-5-4-11(15(21)22)10-14(13)20(24)25/h4-5,10,12,18H,6-9H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJNSVCRRUWXBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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